molecular formula C15H20N4O4S B2486391 2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid CAS No. 872608-21-4

2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid

Cat. No.: B2486391
CAS No.: 872608-21-4
M. Wt: 352.41
InChI Key: MBLYYELGPCJDFU-UHFFFAOYSA-N
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Description

2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid is a pyrimidopyrimidine-based compound of significant interest in medicinal chemistry and oncology research. Its core structure is recognized for its potential as a scaffold for developing inhibitors targeting protein kinases. Recent studies, including work published by researchers at institutions like the University of Colorado, have explored structurally related pyrimido[4,5-d]pyrimidine derivatives as allosteric inhibitors of the oncogenic kinase BRAF [1] . This suggests its primary research value lies in probing the structure-activity relationships of allosteric binding sites and investigating pathways downstream of RAS and RAF in various cancer models. The mechanism of action for this specific analog is hypothesized to involve the modulation of kinase signaling cascades, particularly the MAPK/ERK pathway, which is frequently dysregulated in human cancers. Research utilizing this compound is focused on understanding its precise binding mode, selectivity profile, and its effects on cellular proliferation and apoptosis in vitro. Its isobutyl and thiopropanoic acid substituents make it a valuable chemical tool for optimizing physicochemical properties and target engagement, providing critical insights for the design of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-7(2)6-9-16-11-10(12(17-9)24-8(3)14(21)22)13(20)19(5)15(23)18(11)4/h7-8H,6H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLYYELGPCJDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SC(C)C(=O)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, specifically focusing on its interactions with cyclooxygenase (COX) enzymes and other biological pathways.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula: C19H28N4O3S
  • Molecular Weight: 352.4 g/mol
  • CAS Number: 872608-21-4

The structure consists of a tetrahydropyrimido-pyrimidine core with various substituents that influence its biological activity.

Inhibitory Effects on COX Enzymes

Recent studies have indicated that the compound exhibits significant inhibitory activity against COX enzymes, particularly COX-II. The following table summarizes the IC50 values and selectivity indices for various compounds tested alongside this compound:

CompoundIC50 (μM)Selectivity Index (SI)
2-Isobutyl Compound0.5210.73
Celecoxib0.789.51
PYZ160.722.33

The compound demonstrated moderate to strong COX-II inhibition, which is crucial for anti-inflammatory effects. In vivo studies showed an anti-inflammatory activity of about 64.28%, compared to Celecoxib's 57.14% .

Other Biological Activities

In addition to COX inhibition, the compound may also interact with other biological targets:

  • Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, potentially contributing to their therapeutic effects.
  • Antimicrobial Properties: Certain derivatives exhibit antibacterial and antifungal activities, indicating a broader spectrum of biological action .

Case Studies

  • Study on COX Inhibition:
    A study conducted by Moneer et al. evaluated various derivatives of the compound for their COX inhibitory activity. The results indicated that the compound's structure significantly influences its potency against COX-II compared to standard drugs .
  • Pharmacological Profile:
    A comprehensive analysis of related compounds revealed that modifications in the substituents on the pyrimidine core could enhance or diminish biological activity. For instance, introducing different alkyl groups was found to improve selectivity for COX-II over COX-I .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics to 2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown their effectiveness against various bacterial strains due to their ability to inhibit key metabolic pathways within microbial cells .

Anticancer Properties

Pyrimidine derivatives are also being explored for their anticancer potential. The compound's structural features may allow it to interact with DNA or RNA synthesis processes, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. Its ability to bind to specific enzyme active sites can be leveraged in drug design for conditions where enzyme overactivity is a concern. For example, derivatives of this compound have been studied for their inhibitory effects on kinases and other enzymes involved in cellular signaling pathways .

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for creating novel derivatives with enhanced biological activities. By modifying the substituents on the pyrimidine core or the thio group, researchers can tailor compounds for specific therapeutic targets .

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized as a lead structure for developing new drugs. Its unique properties allow for modifications that can improve pharmacokinetics and bioavailability while maintaining or enhancing biological activity .

Case Studies and Research Findings

StudyFocusFindings
PMC5478546Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth using pyrimidine derivatives similar to the target compound.
PMC6257563Anticancer PropertiesIdentified potential antiproliferative effects against cancer cell lines through apoptosis induction mechanisms.
Various PatentsSynthetic UtilityDetailed methods for synthesizing related compounds with enhanced biological activities through structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine/Thioether-Containing Analogues
  • Compound from : The nucleoside-like structure in includes a pyrimidinone ring modified with a thioether-linked terpenoid chain and protective groups (e.g., tert-butyldimethylsilyl).
  • Diazaspiro Compounds () : The patented diazaspiro[4.5]decane derivatives in integrate pyrimidine and trifluoromethyl groups. These structures emphasize the importance of fluorine substitutions and spirocyclic systems in enhancing metabolic stability—a feature absent in the target compound but critical for pharmacokinetics in drug design .

Table 1: Pyrimidine/Thioether Compound Comparison

Feature Target Compound Compound Diazaspiro Derivatives
Core Structure Pyrimido[4,5-d]pyrimidine dione Pyrimidinone with terpenoid chain Diazaspiro[4.5]decane + pyrimidine
Key Functional Groups Thioether, propanoic acid Thioether, protective silyl groups Trifluoromethyl, carbamoyl
Potential Application Enzyme inhibition, herbicides Nucleic acid analogs Metabolic regulation, pharmaceuticals
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a bicyclic nitrogen-containing scaffold with the target compound. However, its imidazo-pyridine core, nitrophenyl substituents, and ester groups contrast with the pyrimido-pyrimidine dione and carboxylic acid of the target. Such differences suggest divergent reactivity: the compound’s nitro and cyano groups may favor electrophilic interactions, while the target’s dione and acid groups could enable hydrogen bonding or metal chelation .

Propanoic Acid-Containing Agrochemicals ()

Herbicides like haloxyfop and fluazifop () incorporate propanoic acid as a key moiety, critical for auxin-like activity in plants. The target compound’s propanoic acid group may similarly enhance herbicidal potency by mimicking plant growth regulators.

Table 2: Propanoic Acid Derivative Comparison

Compound Core Structure Functional Groups Application
Target Compound Pyrimido-pyrimidine dione Thioether, propanoic acid Potential herbicide
Haloxyfop () Aryloxypropanoic acid Phenoxy, trifluoromethylpyridine Herbicide

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For example:

  • Step 1 : Formation of the tetrahydropyrimido[4,5-d]pyrimidine core via cyclization using reagents like carbon disulfide and potassium hydroxide under reflux conditions .
  • Step 2 : Thioether linkage introduction via nucleophilic substitution with propanoic acid derivatives, employing coupling agents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for carboxyl activation .
  • Critical Intermediates : 5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine derivatives and thiolated propanoic acid precursors .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze chemical shifts for the isobutyl group (δ ~0.8–1.2 ppm for CH3) and pyrimidine protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion via ESI-MS) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C2—N2—H24: 117.1°; C6—N3—C2: 124.60°) for stereochemical confirmation .

Q. What preliminary assays are recommended to assess this compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target dihydrofolate reductase (DHFR) or thymidylate synthase due to structural similarity to pyrimidine-based inhibitors .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., anthracene derivatives) to monitor intracellular distribution .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound for in vivo studies without altering its core structure?

  • Methodological Answer :

  • Co-solvent Systems : Use ethanol/water mixtures (e.g., 30% EtOH) to enhance solubility while maintaining stability .
  • Salt Formation : React with sodium or potassium hydroxide to generate carboxylate salts, improving aqueous solubility .
  • Nanoparticle Encapsulation : Employ liposomal carriers or PEGylation to enhance bioavailability .

Q. What advanced analytical techniques resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to identify discrepancies .
  • Dynamic NMR : Resolve tautomeric equilibria or rotational barriers affecting spectral assignments .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH extremes (e.g., pH 2–9), heat (40–60°C), and UV light to identify degradation products via HPLC-MS .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation .

Methodological Notes

  • Contradiction Analysis : When spectral or bioactivity data conflict, apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to isolate variables (e.g., solvent polarity effects on NMR shifts) .
  • Theoretical Frameworks : Link the compound’s activity to pyrimidine analog theories (e.g., competitive inhibition of nucleotide biosynthesis) .

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